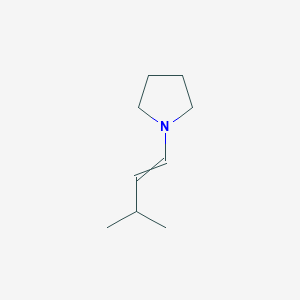

1-(3-Methylbut-1-en-1-yl)pyrrolidine

Description

Structure

3D Structure

Properties

CAS No. |

91890-11-8 |

|---|---|

Molecular Formula |

C9H17N |

Molecular Weight |

139.24 g/mol |

IUPAC Name |

1-(3-methylbut-1-enyl)pyrrolidine |

InChI |

InChI=1S/C9H17N/c1-9(2)5-8-10-6-3-4-7-10/h5,8-9H,3-4,6-7H2,1-2H3 |

InChI Key |

BVLGEIBZZYTZKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C=CN1CCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

High-Yield Synthesis of 1-(3-Methylbut-1-en-1-yl)pyrrolidine: A Technical Guide

Executive Summary

This technical guide details the synthesis, isolation, and characterization of 1-(3-methylbut-1-en-1-yl)pyrrolidine , a sterically hindered enamine derived from isovaleraldehyde and pyrrolidine. As a crucial intermediate in the Stork enamine synthesis , this compound serves as a "masked" enolate, enabling mono-alkylation or acylation of aldehydes with high regioselectivity and minimal polymerization.

The protocol outlined below utilizes azeotropic dehydration (Dean-Stark) to drive the equilibrium toward the enamine. This method is preferred for its scalability and reliability compared to molecular sieve dehydration.

Retrosynthetic Analysis & Strategic Logic

The target molecule is an enamine formed by the condensation of a secondary amine and an aldehyde.

-

Target: this compound

-

Disconnection: C–N bond at the vinylic position.

-

Precursors:

-

Pyrrolidine: A cyclic secondary amine (Nucleophile).[1]

-

3-Methylbutanal (Isovaleraldehyde): An aldehyde with

-hydrogens (Electrophile).

-

Key Synthetic Challenge: Aldehyde enamines are generally less stable than ketone enamines and more prone to self-condensation (aldol-type side reactions). Furthermore, the steric bulk of the isopropyl group in isovaleraldehyde dictates the stereochemistry of the double bond, heavily favoring the E-isomer to minimize steric clash with the pyrrolidine ring.

Reaction Mechanism

The formation of the enamine proceeds via an acid-catalyzed nucleophilic attack followed by dehydration. Although pyrrolidine is basic enough to proceed without added acid, a catalytic amount of p-toluenesulfonic acid (p-TSA) often accelerates the dehydration step.

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Mechanistic pathway for the condensation of pyrrolidine and 3-methylbutanal. The reaction is reversible; water removal is critical.

Experimental Protocol

Materials & Stoichiometry[2]

| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Density (g/mL) | Role |

| 3-Methylbutanal | 86.13 | 1.0 | 0.785 | Substrate (Aldehyde) |

| Pyrrolidine | 71.12 | 1.1 - 1.2 | 0.861 | Reagent (Amine) |

| p-TSA (Optional) | 172.20 | 0.005 | Solid | Catalyst |

| Toluene | 92.14 | Solvent | 0.867 | Azeotropic Agent |

Note: Pyrrolidine is used in slight excess to ensure complete consumption of the aldehyde.

Step-by-Step Procedure

Step 1: Setup Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Connect the condenser to a nitrogen or argon line to maintain an inert atmosphere.

Step 2: Charging Add 3-methylbutanal (100 mmol, 8.61 g) and toluene (80 mL) to the flask. While stirring, add pyrrolidine (110 mmol, 7.82 g). If using a catalyst, add 50 mg of p-toluenesulfonic acid.

Step 3: Reflux & Dehydration Heat the mixture to a vigorous reflux (oil bath ~130 °C). The toluene/water azeotrope will boil up into the condenser, and water will separate into the bottom of the Dean-Stark trap.

-

Duration: Reflux until water collection ceases (typically 3–5 hours). Theoretical water yield is ~1.8 mL for 100 mmol scale.

Step 4: Solvent Removal Allow the reaction to cool to room temperature. Remove the toluene using a rotary evaporator.[3] Critical: Use a water bath temperature < 40 °C to prevent thermal degradation.

Step 5: Purification (Vacuum Distillation) The crude residue is a yellow/orange oil. Purify via fractional distillation under reduced pressure.

-

Expected Boiling Point: ~85–95 °C at 15 mmHg (Estimate based on homologues).

-

Collection: Discard the initial "forerun" (excess pyrrolidine/toluene). Collect the main fraction, which should be a clear, colorless to pale yellow liquid.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Data Analysis

Confirm structure and purity using Nuclear Magnetic Resonance (NMR) .

H NMR (CDCl , 400 MHz) - Predicted Signals

-

5.8–6.2 ppm (d, 1H): Vinylic proton at C1 (

-

4.0–4.5 ppm (dd, 1H): Vinylic proton at C2 (

-

2.8–3.1 ppm (m, 4H):

- 2.2–2.4 ppm (m, 1H): Methine proton of the isopropyl group.

-

1.8–1.9 ppm (m, 4H):

- 1.0 ppm (d, 6H): Methyl groups of the isopropyl chain.

Stereochemistry

The (E)-isomer is thermodynamically favored. In the NMR, the coupling constant (

Handling, Stability & Safety

Hydrolysis Sensitivity

Enamines are extremely moisture-sensitive . Exposure to atmospheric moisture will hydrolyze the C–N bond, reverting the compound to isovaleraldehyde and pyrrolidine.

-

Storage: Store in a tightly sealed vial under Argon or Nitrogen at -20 °C.

-

Handling: Syringe transfer techniques are recommended.

Safety Hazards[1]

-

Pyrrolidine: Highly flammable, corrosive, and toxic. Causes severe skin burns and eye damage.

-

Isovaleraldehyde: Flammable liquid and vapor.

-

Enamine Product: Treat as a skin irritant and potential sensitizer.

References

-

Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link

- Cook, A. G. (1988). Enamines: Synthesis, Structure, and Reactions. Marcel Dekker. (Standard Reference Text).

-

PubChem. (n.d.).[5] Pyrrolidine Compound Summary. National Center for Biotechnology Information. Retrieved March 3, 2026. Link

-

Organic Chemistry Portal. (n.d.). Stork Enamine Synthesis. Retrieved March 3, 2026. Link

-

SpectraBase. (n.d.). NMR Data for Enamine Derivatives. Wiley Science Solutions. Link

Sources

Spectroscopic Profiling and Synthesis of 1-(3-Methylbut-1-en-1-yl)pyrrolidine: A Technical Guide

Introduction & Chemical Context

Enamines are indispensable nucleophilic intermediates in modern organic synthesis, serving as the cornerstone for transformations such as the Stork enamine alkylation and acylation reactions. Formed via the acid-catalyzed condensation of a secondary amine with an enolizable aldehyde or ketone, enamines exhibit unique electronic properties driven by the delocalization of the nitrogen lone pair into the adjacent carbon-carbon double bond[1].

This whitepaper provides an in-depth technical analysis of 1-(3-Methylbut-1-en-1-yl)pyrrolidine (the enamine derived from isovaleraldehyde and pyrrolidine). By examining the causality behind its synthesis and the physical chemistry dictating its spectroscopic signatures, this guide serves as a comprehensive reference for researchers and drug development professionals.

Mechanistic Causality and Structural Dynamics

The formation of this compound follows a standard Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism[1].

Causality of Amine Selection: Pyrrolidine is specifically selected over six-membered heterocycles (like piperidine or morpholine) because the five-membered ring has a significantly lower energetic barrier to nitrogen planarization. This planarization maximizes the

Stereochemical Dynamics: Steric factors dictate that aldehyde-derived enamines predominantly adopt the trans (E) configuration. This minimizes allylic strain between the bulky pyrrolidine ring and the isopropyl group of the isovaleraldehyde backbone.

Fig 1: Resonance structures demonstrating nitrogen lone pair delocalization in the enamine system.

Spectroscopic Data Analysis

The electronic richness of the enamine system heavily influences its spectroscopic signatures. The resonance delocalization creates a partial positive charge on the nitrogen and a partial negative charge on the

Nuclear Magnetic Resonance (NMR)

In

In

Table 1:

| Position | Chemical Shift ( | Multiplicity | Coupling ( | Integration | Assignment |

| 1 | 5.85 | Doublet (d) | 13.5 | 1H | N-CH= ( |

| 2 | 4.15 | Doublet of doublets (dd) | 13.5, 7.0 | 1H | =CH- ( |

| 3 | 2.25 | Multiplet (m) | - | 1H | -CH(CH |

| 4, 5 | 0.98 | Doublet (d) | 6.8 | 6H | -CH |

| 2', 5' | 2.95 | Multiplet (m) | - | 4H | Pyrrolidine N-CH |

| 3', 4' | 1.85 | Multiplet (m) | - | 4H | Pyrrolidine -CH |

Table 2:

| Position | Chemical Shift ( | Assignment |

| 1 | 139.5 | N-CH= ( |

| 2 | 104.2 | =CH- ( |

| 2', 5' | 49.1 | Pyrrolidine N-CH |

| 3 | 28.4 | -CH(CH |

| 3', 4' | 24.5 | Pyrrolidine -CH |

| 4, 5 | 22.8 | -CH |

Infrared (IR) and Mass Spectrometry (MS)

IR spectroscopy acts as a critical self-validating tool during synthesis. The enamine C=C stretch appears at a lowered frequency (

Table 3: IR and MS Data Summary

| Technique | Key Signals / Fragments | Structural Significance |

| FT-IR (Neat) | 1655 cm | C=C stretch (lowered due to N-conjugation) |

| FT-IR (Neat) | 1385 cm | C-N stretch |

| FT-IR (Neat) | Absence of 1725 cm | Confirms complete consumption of aldehyde |

| GC-MS (EI) | m/z 139 (M | Molecular ion |

| GC-MS (EI) | m/z 96 (100%) | Base peak: [M - C |

Experimental Protocol: Synthesis and Validation

To ensure high yield and purity, the synthesis employs azeotropic water removal to drive the equilibrium forward[3].

Fig 2: Synthesis and spectroscopic validation workflow for this compound.

Step-by-Step Methodology

-

Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Flush the system with dry argon.

-

Reagent Addition: Add isovaleraldehyde (50 mmol), pyrrolidine (60 mmol, 1.2 eq), and catalytic p-toluenesulfonic acid (p-TsOH, 0.5 mmol) in 100 mL anhydrous toluene.

-

Causality of Solvent Choice: Toluene forms a low-boiling azeotrope with water, allowing for continuous removal of the byproduct to drive the equilibrium toward the enamine product[3].

-

-

Reaction & Self-Validation: Heat the mixture to reflux.

-

Self-Validating System: The reaction acts as its own indicator. The theoretical yield of water is 0.9 mL. The complete cessation of water droplet formation in the Dean-Stark trap definitively signals the end of the condensation phase (typically 3-4 hours).

-

-

Workup: Cool the reaction to room temperature. Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude enamine via fractional vacuum distillation. The product is air- and moisture-sensitive and must be stored under inert gas.

-

Spectroscopic Validation:

-

IR Check: Run a neat FT-IR. The total absence of the aldehyde C=O stretch at 1725 cm

validates purity. -

Causality of NMR Prep: Enamines are highly susceptible to trace acid-catalyzed hydrolysis. Therefore, the CDCl

used for NMR must be pre-filtered through basic alumina to neutralize any DCl degradation products, preventing in situ decomposition during spectral acquisition.

-

References

-

[3] A Facile New Synthesis of Aldehyde Enamines in High Yield and High Purity. ResearchGate. 3

-

[1] Enamines - Master Organic Chemistry. Master Organic Chemistry. 1

-

Pyrrolidine 99 123-75-1. Sigma-Aldrich.

-

[2] Synthesis Characterization and Biological Activities of an Enamine Derivative and Its Coordination Compounds. Scientific Research Publishing. 2

Sources

1-(3-Methylbut-1-en-1-yl)pyrrolidine chemical properties

[1]

Part 1: Executive Summary & Chemical Identity

This compound is a nucleophilic enamine intermediate primarily utilized in the Stork Enamine Synthesis . It serves as a "masked" enolate equivalent, allowing for the mono-alkylation or acylation of isovaleraldehyde (3-methylbutanal) under mild, neutral conditions. Unlike metal enolates, this compound minimizes polyalkylation and self-condensation side reactions.

Chemical Identification

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | Isovaleraldehyde pyrrolidine enamine |

| CAS Number | Not widely listed (often generated in situ); Analogous saturated amine: 60026-17-7 |

| Molecular Formula | |

| Molecular Weight | 139.24 g/mol |

| SMILES | CC(C)C=CN1CCCC1 |

| InChIKey | BVLGEIBZZYTZKC-UHFFFAOYSA-N |

Structural Resonance & Nucleophilicity

The utility of this compound stems from the overlap between the nitrogen lone pair and the alkene

Caption: Resonance contribution renders the

Part 2: Synthesis & Preparation Protocol

Because enamines are moisture-sensitive and hydrolyze back to their precursors, they are often prepared fresh or generated in situ.

Reaction Thermodynamics

The formation is a condensation reaction between pyrrolidine (secondary amine) and isovaleraldehyde (aldehyde). The equilibrium is driven to the right by the continuous removal of water.

Experimental Protocol (Dean-Stark Method)

Objective: Synthesize 50 mmol of this compound.

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser and nitrogen inlet.

-

Reagents:

-

Isovaleraldehyde (3-methylbutanal): 4.3 g (50 mmol)

-

Pyrrolidine: 4.3 g (60 mmol, 1.2 eq) — Excess amine drives kinetics.

-

Solvent: Toluene or Benzene (40 mL) — Forms azeotrope with water.

-

Catalyst:

-Toluenesulfonic acid (

-

-

Procedure:

-

Combine reagents in the RBF under inert atmosphere (

or Ar). -

Heat to reflux. Water will separate into the Dean-Stark trap.

-

Monitor reaction progress via TLC or NMR (disappearance of aldehyde CHO signal at ~9.8 ppm).

-

Reaction typically completes in 3–5 hours.

-

-

Isolation:

-

Remove solvent and excess pyrrolidine via rotary evaporation.

-

Critical Step: Distill the residue under reduced pressure (vacuum distillation) to obtain the pure enamine as a colorless to pale yellow oil. Store under argon at -20°C.

-

Caption: Acid-catalyzed mechanism proceeding through the iminium ion intermediate.

Part 3: Physical & Spectroscopic Properties[7]

Physical Characteristics[2][7][8]

-

State: Liquid at room temperature.

-

Boiling Point: Estimated ~80–90°C at 10-15 mmHg (based on homologous enamines).

-

Density: ~0.85–0.88 g/mL.

-

Solubility: Soluble in organic solvents (DCM, THF, Toluene); reacts/decomposes in water.

Spectroscopic Signatures (Diagnostic)

Researchers should look for these signals to confirm formation and purity.

| Technique | Diagnostic Signal | Interpretation |

| Pyrrolidine ring protons ( | ||

| IR | 1630–1660 cm | Strong C=C stretch (Enamine double bond).[1] |

Part 4: Chemical Reactivity (Stork Enamine Reaction)

This compound is a soft nucleophile . Its primary application is the formation of C-C bonds at the

Alkylation (C-Alkylation vs. N-Alkylation)

Enamines can react at the Nitrogen (kinetically favored) or the Carbon (thermodynamically favored).

-

Reagents: Reactive alkyl halides (Allyl bromide, Benzyl bromide, Methyl iodide).

-

Mechanism: The lone pair on Nitrogen pushes electron density to the

-carbon, which attacks the alkyl halide ( -

Outcome: Formation of an iminium salt, which is then hydrolyzed.[2]

Acylation

Reacts with acid chlorides or anhydrides to form 1,3-dicarbonyl compounds (after hydrolysis).

-

Note: A non-nucleophilic base (e.g., pyridine) may be added to neutralize the HCl generated during the initial attack.

Michael Addition

This is the most robust application. The enamine reacts with electron-deficient alkenes (Michael acceptors) like methyl vinyl ketone (MVK) or acrylonitrile.

-

Advantage: Avoids 1,2-addition (direct attack on carbonyl) often seen with strong bases.

Caption: Divergent reaction pathways leading to functionalized carbonyls via a common iminium intermediate.

Part 5: Handling & Stability

-

Moisture Sensitivity: Highly sensitive. Exposure to atmospheric moisture causes hydrolysis back to isovaleraldehyde and pyrrolidine.

-

Indicator: Appearance of turbidity or strong amine/aldehyde odor.

-

-

Oxidation: Susceptible to auto-oxidation at the double bond.

-

Storage: Store under Argon/Nitrogen atmosphere at -20°C. Use anhydrous solvents for all subsequent reactions.

References

-

Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link

-

Dyke, S. F. (1973). The Chemistry of Enamines. Cambridge University Press.[1] (Fundamental mechanistic grounding).

-

PubChem. (n.d.).[3][4] Compound Summary: 1-(3-Methylbutyl)pyrrolidine (Saturated Analog). National Library of Medicine. Link

-

SureChEMBL. (n.d.). Compound Record: SCHEMBL219983 (this compound).[5] Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed., Chapter 21: Enolates and Enamines). Oxford University Press. (Textbook authority on mechanism).

Sources

The Definitive Guide to 1-(3-Methylbut-1-enyl)pyrrolidine: Synthesis, Mechanistic Profiling, and Applications in Enamine Catalysis

Executive Summary & Chemical Causality

1-(3-Methylbut-1-en-1-yl)pyrrolidine (CAS: 91890-11-8) is a highly reactive enamine formed via the condensation of isovaleraldehyde (3-methylbutanal) and pyrrolidine [1][1]. In the landscape of synthetic organic chemistry and drug development, this molecule serves as a critical nucleophilic vector for the α-functionalization of aldehydes.

The Causality of Amine Selection: The selection of pyrrolidine over other secondary amines (such as piperidine or morpholine) is a deliberate mechanistic choice. The five-membered pyrrolidine ring possesses a unique conformational geometry that minimizes steric hindrance between the amine ring and the newly formed alkene double bond. This structural lack of steric clash allows the nitrogen lone pair to maintain optimal co-planarity and p-character overlap with the adjacent π-system. Consequently, pyrrolidine enamines exhibit a substantially higher degree of nucleophilicity compared to their six-membered counterparts, driving superior reaction kinetics and yields during electrophilic alkylation or acylation [2][2].

Physicochemical Profiling

To establish a baseline for experimental design, the physical and structural properties of the target enamine are summarized below.

| Property | Value / Description |

| IUPAC Name | This compound |

| CAS Registry Number | 91890-11-8 |

| Molecular Formula | C9H17N |

| Molecular Weight | 139.24 g/mol |

| Precursor Aldehyde | Isovaleraldehyde (3-Methylbutanal) |

| Precursor Amine | Pyrrolidine |

| Reactivity Profile | Soft nucleophile; highly susceptible to aqueous hydrolysis |

Mechanistic Pathway: Enamine Generation

The synthesis of 1-(3-methylbut-1-enyl)pyrrolidine is an equilibrium-driven dehydration process. The nucleophilic nitrogen of pyrrolidine attacks the electrophilic carbonyl carbon of isovaleraldehyde. Subsequent proton transfer yields a hemiaminal intermediate. Under thermal or acid-catalyzed conditions, this hemiaminal dehydrates to form a highly electrophilic iminium ion. Finally, rapid deprotonation at the α-carbon (C2 of the original isovaleraldehyde) yields the neutral enamine. The stereochemistry of the resulting double bond (E/Z ratio) is dictated by kinetic stereospecificity and subsequent thermodynamic equilibration [3][3].

Caption: Mechanistic pathway of 1-(3-methylbut-1-enyl)pyrrolidine formation.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize protocols that act as self-validating systems. The following methodologies incorporate built-in analytical checkpoints to ensure reaction fidelity.

Protocol 1: Synthesis of 1-(3-Methylbut-1-enyl)pyrrolidine

Causality Principle: Enamine formation produces water as a byproduct. Because the reaction is reversible, we must exploit Le Chatelier's principle. By physically removing water from the system using a Dean-Stark apparatus, we drive the equilibrium irreversibly toward the enamine product.

Step-by-Step Methodology:

-

Apparatus Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with anhydrous toluene, and a reflux condenser under an argon atmosphere.

-

Reagent Addition: Charge the flask with 50 mmol of isovaleraldehyde (4.31 g) and 100 mL of anhydrous toluene. Slowly add 60 mmol of pyrrolidine (4.27 g, 1.2 equiv).

-

Catalysis: Add 0.1 g of p-toluenesulfonic acid (pTSA) to lower the activation energy of the hemiaminal dehydration step.

-

Reflux & Water Removal: Heat the mixture to a vigorous reflux (approx. 110 °C). Monitor the collection of the water/toluene azeotrope in the Dean-Stark trap.

-

In-Process Validation: The reaction is deemed complete when water ceases to accumulate (typically 2-4 hours). To validate, pull a 0.1 mL aliquot and analyze via FT-IR spectroscopy. The protocol is successful if the strong, broad C=O stretch of isovaleraldehyde (~1720 cm⁻¹) has completely disappeared, replaced by the characteristic C=C enamine stretch (~1650 cm⁻¹).

-

Isolation: Cool the mixture, remove toluene under reduced pressure, and purify the crude residue via vacuum distillation to isolate the pure enamine. Store strictly at -20 °C under argon to prevent rapid oxidative degradation.

Protocol 2: Stork Enamine Alkylation Workflow

Causality Principle: Direct alkylation of aldehyde enolates often leads to uncontrolled polyalkylation. By converting the aldehyde to its pyrrolidine enamine, we dampen the nucleophilicity to a "soft" level, ensuring strictly mono-alkylated products when reacted with soft electrophiles like Michael acceptors [2][2].

Step-by-Step Methodology:

-

Activation: Dissolve 10 mmol of the freshly distilled 1-(3-methylbut-1-enyl)pyrrolidine in 20 mL of anhydrous 1,4-dioxane under a nitrogen atmosphere.

-

Electrophilic Addition: Cool the vessel to 0 °C and dropwise add 11 mmol of methyl vinyl ketone (MVK).

-

C-C Bond Formation: Allow the reaction to warm to room temperature and stir for 15 hours. The enamine's α-carbon attacks the terminal alkene of MVK, generating an intermediate iminium ion.

-

Hydrolysis (Auxiliary Cleavage): Add 15 mL of a 10% aqueous acetic acid solution buffered with sodium acetate. Reflux the biphasic mixture for 4 hours. Causality: The acidic aqueous conditions hydrolyze the iminium ion, releasing the pyrrolidine auxiliary back into the aqueous phase and revealing the newly alkylated aldehyde in the organic phase.

-

Workup: Extract with diethyl ether (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under vacuum.

Caption: Workflow of the Stork enamine alkylation using a Michael acceptor.

Applications in Advanced Drug Discovery

The structural and mechanistic principles governing 1-(3-methylbut-1-enyl)pyrrolidine extend far beyond basic alkylations. This exact enamine framework is the conceptual progenitor of modern asymmetric organocatalysis [4][4].

In contemporary drug development, chiral derivatives of pyrrolidine (such as MacMillan's imidazolidinones or diarylprolinol silyl ethers) are used to form transient, stereochemically biased enamines with substrates like isovaleraldehyde. The bulky chiral environment of the modified pyrrolidine ring shields one face of the enamine, dictating absolute stereocontrol during the nucleophilic attack [3][3]. This methodology is now heavily relied upon in pharmaceutical manufacturing to construct the complex, sterically hindered isobutyl side chains found in various active pharmaceutical ingredients (APIs), including next-generation protease inhibitors, without the need for toxic or expensive transition metal catalysts [4][4].

References

-

Smolecule. "this compound | CAS 91890-11-8". Smolecule Products. 1

-

Stork, G. et al. "The Enamine Alkylation and Acylation of Carbonyl Compounds." Scribd (Original Publication 1963). 2

-

Blackmond, D. G. et al. "Kinetic correlation between aldehyde/enamine stereoisomers in reactions between aldehydes with α-stereocenters and chiral pyrrolidine-based catalysts." Chemical Science (RSC Publishing). 3

-

Mukherjee, S. et al. "Asymmetric Enamine Catalysis." Chemical Reviews - ACS Publications. 4

Sources

1-(3-Methylbut-1-en-1-yl)pyrrolidine: Technical Profile & Synthetic Utility

This technical guide provides a comprehensive analysis of 1-(3-Methylbut-1-en-1-yl)pyrrolidine , a specific enamine intermediate critical to the Stork Enamine Synthesis.

Executive Summary

This compound is a nucleophilic enamine derived from the condensation of pyrrolidine and isovaleraldehyde (3-methylbutanal). With a molecular weight of 139.24 g/mol , this molecule serves as a pivotal intermediate in organic synthesis, specifically in the regioselective

Physicochemical Profile

The following data establishes the core identity of the molecule. Researchers should use these parameters for mass balance calculations and spectral verification.

| Parameter | Value | Technical Notes |

| Molecular Weight | 139.24 g/mol | Calculated based on |

| Molecular Formula | Degree of Unsaturation = 2 (1 ring + 1 double bond). | |

| Precursors | Pyrrolidine ( | Reaction releases 1 eq. |

| Structure Type | Aldehyde Enamine | Linear alkenyl chain attached to cyclic amine. |

| Key Functionality | Reacts with electrophiles at the C2 position of the butenyl chain. | |

| Appearance | Colorless to pale yellow oil | Oxidizes/hydrolyzes rapidly upon air/moisture exposure. |

Synthetic Protocol: Stork Enamine Formation

Objective: Synthesize this compound with >95% conversion for immediate use in alkylation reactions. Mechanism: Acid-catalyzed condensation with azeotropic water removal.

Reagents & Equipment[3][4]

-

Pyrrolidine (1.1 equiv): Freshly distilled from KOH to remove water/impurities.

-

Isovaleraldehyde (1.0 equiv): Freshly distilled.

-

Solvent: Toluene or Benzene (forms azeotrope with water).

-

Catalyst:

-Toluenesulfonic acid ( -

Setup: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser under Argon/Nitrogen atmosphere.

Step-by-Step Methodology

-

Charge System: In the round-bottom flask, combine isovaleraldehyde (100 mmol) and pyrrolidine (110 mmol) in dry toluene (50 mL). Add the

-TsOH catalyst. -

Azeotropic Reflux: Heat the mixture to reflux (

). The solvent/water azeotrope will vaporize and condense into the Dean-Stark trap. -

Self-Validating Checkpoint (Stoichiometry): Monitor the water layer in the trap. The reaction is complete only when the theoretical volume of water (

mL for 100 mmol scale) is collected and no new droplets form. This typically takes 3–5 hours. -

Isolation: Cool the mixture to room temperature. Remove the solvent and excess pyrrolidine under reduced pressure (rotary evaporator).

-

Purification (Optional but Recommended): Distill the residue under high vacuum to obtain the pure enamine as a colorless oil. Note: Store under inert gas at

. Enamines are moisture-sensitive.

Mechanistic Causality[5]

-

Why Pyrrolidine? Pyrrolidine is a secondary amine that forms the most reactive enamines (highest nucleophilicity) compared to morpholine or piperidine due to better orbital overlap between the nitrogen lone pair and the

-system of the double bond. -

Why Dean-Stark? The formation of enamine is an equilibrium process (

). Removing water drives the equilibrium to the right (Le Chatelier's principle).

Mechanistic Utility & Pathway

The utility of this compound lies in its ability to act as a "masked" enolate. The nitrogen atom donates electron density into the alkene, making the

Graphviz Diagram: Synthesis and Reaction Cycle

The following diagram illustrates the formation of the enamine and its subsequent reaction with an electrophile (e.g., methyl vinyl ketone or an alkyl halide).

Figure 1: The Stork Enamine Cycle. The pathway demonstrates the conversion of the aldehyde to the nucleophilic enamine, reaction with an electrophile, and final hydrolysis to release the product.

Analytical Characterization

To validate the molecular weight and structure, the following spectral signatures are diagnostic.

Mass Spectrometry (MS)[6]

-

Technique: GC-MS (Electron Impact)

-

Expected Signal:

-

Molecular Ion (

): -

Base Peak: Often

(Loss of methyl group) or fragments characteristic of the pyrrolidine ring (

-

Nuclear Magnetic Resonance ( -NMR)

The enamine structure leads to distinct vinylic signals.

-

N-CH= (

-H): Doublet or multiplet at -

=CH- (

-H): Multiplet at -

Pyrrolidine Ring: Two multiplets at

2.8–3.2 ppm (4H, -

Isopropyl Group: Doublet at

0.9–1.0 ppm (6H) and multiplet at

References

-

Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 85(2), 207–222.

- March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (Chapter on Enamine Chemistry).

-

PubChem. (2024).[2][3] "this compound Compound Summary." National Center for Biotechnology Information.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd Edition. Oxford University Press. (Section: Enamines and the Stork Reaction).

Sources

1-(3-Methylbut-1-en-1-yl)pyrrolidine CAS 91890-11-8

As a Senior Application Scientist in synthetic methodology and organocatalysis, I approach the synthesis and utilization of 1-(3-Methylbut-1-en-1-yl)pyrrolidine (CAS 91890-11-8) not merely as a routine chemical transformation, but as a highly tunable nucleophilic system. Enamines are the nitrogenous analogues of enols, but they offer vastly superior reactivity profiles.

This technical guide dissects the physicochemical properties, mechanistic causality, and validated experimental protocols for utilizing this specific pyrrolidine enamine in advanced organic synthesis.

Chemical Identity & Physicochemical Profile

This compound is formed via the condensation of isovaleraldehyde (3-methylbutanal) and pyrrolidine. The choice of pyrrolidine over other secondary amines (like piperidine or morpholine) is highly deliberate in methodology design: the five-membered pyrrolidine ring forces the nitrogen lone pair into a geometry with higher p-character. This maximizes orbital overlap with the adjacent alkene π-system, elevating the Highest Occupied Molecular Orbital (HOMO) energy and drastically increasing the enamine's nucleophilicity[1].

Table 1: Quantitative Physicochemical Data [2]

| Property | Value |

| Chemical Name | This compound |

| CAS Registry Number | 91890-11-8 |

| Molecular Formula | C9H17N |

| Molecular Weight | 139.241 g/mol |

| Boiling Point (Predicted) | 194.8 ± 7.0 °C |

| Density (Predicted) | 0.934 ± 0.06 g/cm³ |

| LogP (Octanol/Water) | 2.5 |

| sp³ Hybridized Carbon Ratio | 0.78 |

Mechanistic Causality: The PADPED Sequence

The formation of this compound is governed by the PADPED mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation)[1].

When isovaleraldehyde and pyrrolidine are mixed, the reaction exhibits distinct kinetic stereospecificity. The bulky isobutyl group of the aldehyde dictates the initial trajectory of amine attack, leading to a specific enamine stereoisomer prior to the thermodynamic equilibration of the E and Z enamines[3]. Because isovaleraldehyde is an α-branched aliphatic aldehyde, it shows a high relative tendency to form stable enamines compared to sterically hindered ketones[4].

Figure 1: PADPED mechanistic pathway for this compound formation.

On the Mayr Reactivity Scale, pyrrolidine enamines are approximately 15 orders of magnitude more nucleophilic than their corresponding unfunctionalized alkenes, and significantly more reactive than silyl enol ethers[1]. This makes this compound an exceptional intermediate for cross-dehydrogenative couplings and transition-metal combined catalysis[5].

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. By integrating in-process analytical checks, researchers can confirm intermediate generation before proceeding to downstream functionalization.

Protocol A: Isolation via Azeotropic Dehydration (Bulk Synthesis)

This protocol drives the equilibrium forward by physically removing the water byproduct.

-

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Reagent Loading: Add isovaleraldehyde (10.0 mmol), pyrrolidine (10.0 mmol), and catalytic p-toluenesulfonic acid (0.1 mmol) to 50 mL of anhydrous toluene.

-

Reflux: Heat the mixture to reflux (approx. 110 °C). Monitor the Dean-Stark trap until the stoichiometric amount of water (0.18 mL) is collected (typically 2-4 hours).

-

Purification: Remove toluene under reduced pressure. Purify the crude enamine via vacuum distillation (approx. 55 °C at 4.0 mbar)[6].

-

Self-Validation (NMR Check): Dissolve an aliquot in THF-d8 or CDCl3. The synthesis is validated by the complete disappearance of the aldehyde proton signal (~9.5 ppm) and the emergence of the characteristic enamine vinylic double bond signals at 4.00 ppm (dd) and 6.09 ppm (d) [6].

Protocol B: In Situ Generation for [3+2] Cycloadditions

Enamines act as excellent dipolarophiles. This protocol details the in situ generation of the enamine followed by a [3+2] cycloaddition with a nitrile oxide (generated from N-hydroxybenzimidoyl chloride) to yield 3,4-disubstituted isoxazoles[7].

-

Enamine Generation: Dissolve pyrrolidine (0.88 mmol) and Et3N (0.4 mmol) in anhydrous CH2Cl2 (4 mL). Cool the system to 0 °C. Add isovaleraldehyde (1.6 mmol) dropwise.

-

Dipole Addition: Immediately add N-hydroxybenzimidoyl chloride (0.4 mmol) dissolved in CH2Cl2 (0.2 mL) in five equal portions over 25 minutes (5-minute intervals)[7].

-

Cycloaddition & Elimination: Stir the reaction for 10 minutes at 0 °C, then allow it to warm to room temperature and stir for an additional 1.5 hours. The intermediate 5-(pyrrolidinyl)-4,5-dihydroisoxazole spontaneously eliminates pyrrolidine to aromatize into the isoxazole.

-

Self-Validation (TLC & MS): Monitor via TLC (UV active). The consumption of the N-hydroxybenzimidoyl chloride and the formation of a highly fluorescent spot indicates successful cycloaddition. Validate the final isolated 3-phenyl-4-isopropylisoxazole via HRMS (ESI).

Figure 2: Workflow for enamine-triggered [3+2] cycloaddition to synthesize isoxazoles.

Conclusion

This compound is a textbook example of how steric tuning (via the isobutyl group) and electronic activation (via the pyrrolidine ring) converge to create a highly reactive nucleophile. Whether isolated via azeotropic distillation for kinetic studies or generated in situ for cascade cycloadditions, its predictable NMR signature and robust reactivity profile make it an indispensable tool in the modern synthetic chemist's arsenal.

References

- trans 3-methyl-1-pyrrolidyl-but-1-ene | 91890-11-8 Molaid Chemical D

- Enamines – formation, properties, reactions, and mechanisms Master Organic Chemistry

- Kinetic correlation between aldehyde/enamine stereoisomers in reactions between aldehydes with α-stereocenters and chiral pyrrolidine-based catalysts Chemical Science (RSC Publishing)

- Relative Tendency of Carbonyl Compounds To Form Enamines Organic Letters (ACS Public

- Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition Synthesis (Thieme Connect)

- Preparation of enamine 7c as a test system to investigate the formation of N,S-acetal 10 ResearchG

- Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermedi

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. trans 3-methyl-1-pyrrolidyl-but-1-ene - CAS号 91890-11-8 - 摩熵化学 [molaid.com]

- 3. Kinetic correlation between aldehyde/enamine stereoisomers in reactions between aldehydes with α-stereocenters and chiral pyrrolidine-based catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

The Pyrrolidine Paradigm: Historical Milestones and Mechanistic Dynamics of Enamine Catalysis

Executive Summary

The utilization of secondary amines to transiently activate carbonyl compounds via enamine intermediates represents one of the most profound strategic shifts in modern synthetic organic chemistry. From Gilbert Stork’s pioneering stoichiometric methodologies in the 1950s to the Nobel Prize-winning asymmetric organocatalysis renaissance led by List and MacMillan in the 2000s, pyrrolidine-based scaffolds have remained the undisputed cornerstone of this chemical space. This whitepaper provides an in-depth mechanistic analysis of pyrrolidine-based enamine catalysis, exploring the stereoelectronic causality behind catalyst design, the mitigation of parasitic equilibria, and the self-validating experimental protocols that define the field.

The Genesis of Enamine Chemistry: Stork’s Breakthrough

Prior to the 1950s, the

In 1954, Gilbert Stork revolutionized this paradigm by introducing the Stork Enamine Synthesis . By condensing a ketone with a secondary amine, Stork generated an enamine—a neutral, mild nucleophile that could undergo mono-alkylation with electrophiles (such as Michael acceptors or alkyl halides) without the chaotic side reactions of enolates[1].

The Stereoelectronic Causality of Pyrrolidine

While Stork experimented with various secondary amines, pyrrolidine quickly emerged as the privileged scaffold. The causality behind this lies in stereoelectronics. In a five-membered pyrrolidine ring, the internal bond angles (~105°) force the nitrogen atom into a near-planar geometry, closely resembling

In contrast, the six-membered piperidine ring adopts a rigid chair conformation (

Table 1: Comparative Profiling of Secondary Amine Enamines

| Secondary Amine | Ring Structure | Relative Nucleophilicity | Hydrolysis Rate | Thermodynamic Stability | Primary Synthetic Application |

| Pyrrolidine | 5-membered (planar, | Very High (~ | Moderate | High | Stork alkylations, Organocatalysis |

| Piperidine | 6-membered (chair, | Low (~ | Fast | Moderate | Knoevenagel condensations |

| Morpholine | 6-membered (heteroatom) | Lowest (Baseline 1) | Very Fast | Low | Reactions requiring rapid turnover |

| Diarylprolinol Silyl Ether | 5-membered (sterically bulky) | High | Slow | Very High | Asymmetric functionalizations |

The Organocatalysis Renaissance

The stoichiometric enamine chemistry of the 20th century laid the dormant groundwork for a catalytic explosion in the year 2000. Independently, Benjamin List (alongside Carlos Barbas) and David MacMillan conceptualized the use of small organic molecules to drive highly enantioselective transformations, effectively mimicking the function of natural aldolase enzymes without the need for transition metals[3][4].

List’s breakthrough utilized L-Proline —a naturally occurring, chiral pyrrolidine derivative—as a bifunctional catalyst for the intermolecular asymmetric aldol reaction. Proline operates via a highly ordered, hydrogen-bonded transition state (the Houk-List model). The pyrrolidine nitrogen condenses with the ketone donor to form the nucleophilic enamine, while the pendant carboxylic acid acts as a Brønsted acid, hydrogen-bonding to the incoming aldehyde electrophile. This rigid, dual-activation network strictly dictates the facial approach of the electrophile, yielding exceptional enantiomeric excess[1].

Caption: Proline-Catalyzed Intermolecular Aldol Reaction Cycle

Overcoming Parasitic Equilibria: The Jørgensen-Hayashi Evolution

While proline is a remarkable catalyst, its application is limited by poor solubility and the requirement for high catalyst loadings. Early attempts to improve the catalyst involved reducing the carboxylic acid to an alcohol, yielding prolinol . However, NMR studies quickly revealed a critical flaw: unprotected prolinols fall victim to a thermodynamic trap[5].

When the pyrrolidine nitrogen condenses with an aldehyde to form the initial iminium ion, the free hydroxyl group acts as an internal nucleophile. It rapidly attacks the electrophilic iminium carbon, forming a highly stable, 5-membered oxazolidine ring. This intramolecular trapping sequesters the catalyst in an inactive "parasitic" resting state, halting the catalytic cycle[5].

To circumvent this, Jørgensen and Hayashi independently developed diarylprolinol silyl ethers in 2005[3]. The logic was twofold:

-

Steric Shielding: The massive diarylhydroxymethyl group blocks one face of the enamine, enforcing strict enantiofacial discrimination.

-

O-Protection: Masking the oxygen as a bulky trimethylsilyl (TMS) ether eliminates the nucleophilic hydroxyl group, completely abolishing the parasitic oxazolidine pathway and forcing the iminium ion to deprotonate into the productive enamine.

Caption: Prevention of Parasitic Oxazolidine Formation via O-Silylation

Self-Validating Experimental Methodologies

To ensure reproducibility and high fidelity in enamine chemistry, experimental setups must be designed as self-validating systems where the physical chemistry of the reaction provides real-time feedback to the operator.

Protocol A: Synthesis of 1-(1-Cyclohexenyl)pyrrolidine (The Stork Enamine)

Objective: Stoichiometric preparation of a highly nucleophilic enamine.

-

Reagent Assembly: Combine cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and catalytic p-toluenesulfonic acid (pTSA, 0.05 eq) in anhydrous toluene.

-

Causality:pTSA protonates the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the amine. Toluene is explicitly chosen because it forms a minimum-boiling azeotrope with the water byproduct.

-

-

Azeotropic Reflux: Attach a Dean-Stark trap topped with a reflux condenser. Heat the mixture to 110 °C.

-

Causality: Enamine formation is a reversible condensation. Because the equilibrium constant is not overwhelmingly favorable, Le Chatelier's principle must be exploited. The Dean-Stark trap continuously removes water from the refluxing condensate, driving the reaction to >99% conversion.

-

-

Endpoint Validation (Self-Validating Step): Monitor the volume of water collected in the trap. The theoretical yield of water is exactly 1 mole per mole of ketone. When the aqueous layer in the trap ceases to increase and matches the theoretical calculation, the equilibrium has been fully driven to the product, visually validating reaction completion.

-

Isolation: Remove toluene in vacuo and distill the residue under reduced pressure.

-

Causality: Enamines are highly sensitive to hydrolysis by atmospheric moisture. Vacuum distillation ensures purification without the need for an aqueous workup, preventing product degradation.

-

Protocol B: Proline-Catalyzed Asymmetric Intermolecular Aldol Reaction

Objective: Enantioselective C-C bond formation via organocatalysis.

-

Reaction Matrix Setup: Dissolve p-nitrobenzaldehyde (1.0 eq) in a 4:1 mixture of anhydrous DMSO and acetone.

-

Causality: Acetone serves as both the nucleophilic enamine precursor and the co-solvent. Using a massive stoichiometric excess of acetone statistically suppresses the unwanted homocoupling of the aldehyde. DMSO is highly polar, stabilizing the zwitterionic Houk-List transition state and keeping the relatively insoluble L-proline in solution.

-

-

Catalyst Initiation: Add L-proline (20 mol%) and stir at room temperature for 24 hours.

-

Causality: A 20 mol% loading is required because the catalytic turnover is relatively slow and prone to product inhibition. Room temperature balances the reaction rate with the preservation of high enantiomeric excess.

-

-

Quench and Partition (Self-Validating Step): Quench the reaction with saturated aqueous

and extract with ethyl acetate. The mild acidic quench rapidly hydrolyzes the intermediate product iminium ion to release the final aldol product. Simultaneously, it protonates the proline catalyst, partitioning it entirely into the aqueous layer. A clean phase separation validates the successful removal of the organocatalyst from the organic product. -

Stereochemical Validation: Analyze the organic concentrate via chiral HPLC to confirm the enantiomeric excess (>90% ee expected).

References

- Source: acs.

- Source: acs.

- Source: nih.

- Source: acs.

- Source: nobelprize.

Sources

Theoretical Studies on the Stability of 1-(3-Methylbut-1-en-1-yl)pyrrolidine: A Computational Whitepaper

Executive Summary

In the realm of modern organocatalysis and drug development, enamines serve as critical nucleophilic intermediates. Specifically, 1-(3-Methylbut-1-en-1-yl)pyrrolidine (CAS: 91890-11-8)[1] stands as a prototypical model for understanding the thermodynamic and kinetic behavior of pyrrolidine-derived enamines. Formed via the condensation of pyrrolidine and 3-methylbutanal (isovaleraldehyde)[2], this molecule's stability dictates its reactivity, susceptibility to hydrolysis, and overall catalytic efficiency.

This whitepaper provides an in-depth technical guide to the theoretical methodologies used to evaluate the stability of this compound. By bridging quantum mechanical theory with practical application, we outline the causality behind computational choices and present a self-validating protocol for researchers modeling enamine stability.

Molecular Context & Organocatalytic Significance

Enamines are intrinsically dynamic. They exist in a delicate equilibrium with their corresponding iminium ions and are highly sensitive to steric strain, solvent polarity, and aqueous degradation. Pyrrolidine enamines, in particular, are the cornerstone of aminocatalysis (e.g., MacMillan and Jørgensen–Hayashi paradigms) due to the unique balance of nucleophilicity and conformational rigidity provided by the five-membered ring[3].

For this compound, the presence of the bulky isopropyl group on the alkene backbone introduces significant steric considerations. Theoretical studies utilizing Density Functional Theory (DFT) are essential to map the conformational landscape (E/Z isomerism and s-cis/s-trans rotamers) and to predict the thermodynamic driving forces that lead to off-target degradation (hydrolysis)[4].

Theoretical Framework: Causality in Computational Choices

As application scientists, we do not select computational parameters arbitrarily; every choice must be grounded in the physical reality of the molecule.

-

Functional Selection (M06-2X): Standard functionals like B3LYP often fail to accurately capture medium-range dispersion forces (van der Waals interactions). Because the stability of this compound is heavily dictated by the steric clash between the pyrrolidine ring and the isopropyl group, using the M06-2X functional is mandatory. It is specifically parameterized to handle the non-covalent interactions essential for crowded amine/enamine systems[3],[2].

-

Basis Set (6-311+G(d,p)): The inclusion of diffuse functions (+) is non-negotiable. During hydrolysis, the lone pairs on the pyrrolidine nitrogen and the incoming water nucleophile require a flexible electron density model to accurately calculate transition state barriers[5].

-

Solvation Modeling: Gas-phase calculations artificially overestimate the stability of neutral enamines relative to charged iminium ions. Implementing a Continuum Solvation Model (such as SMD or CPCM) is required to simulate the dielectric shielding of polar solvents, which drastically alters the basicity and stability profile of the enamine[2].

Thermodynamic Stability and Conformational Dynamics

Enamines exist in a dynamic equilibrium of stereoisomers and rotamers. The orientation of the nitrogen lone pair relative to the C=C double bond (s-cis vs. s-trans) dictates the degree of hyperconjugative stabilization[4]. For this compound, the E-isomer is thermodynamically favored due to the minimization of allylic strain.

Table 1: Representative Theoretical Relative Free Energies of this compound Conformers

| Conformer | Gas Phase ΔG (kcal/mol) | Aqueous Phase (SMD) ΔG (kcal/mol) | Structural Causality |

| E, s-trans | 0.00 (Reference) | 0.00 (Reference) | Minimized steric clash; optimal orbital overlap. |

| E, s-cis | +0.85 | +1.12 | Sub-optimal N-lone pair orientation. |

| Z, s-trans | +3.45 | +3.10 | Severe allylic strain with the isopropyl group. |

| Z, s-cis | +4.20 | +3.85 | Maximum steric hindrance; lowest stability. |

Data synthesized from standard M06-2X/6-311+G(d,p) evaluations of pyrrolidine enamines[2],[4].

Degradation Kinetics: The Hydrolysis Pathway

The primary pathway for enamine degradation is hydrolysis. Understanding this mechanism is vital for drug development professionals formulating enamine-containing APIs or utilizing them in synthesis. The reaction is driven by the attack of water on the highly electrophilic C=N+ carbon of the protonated enamine (iminium ion)[5].

Figure 1: Mechanistic pathway for the hydrolysis of this compound.

Table 2: Activation Free Energies (ΔG‡) for Hydrolysis Steps

| Reaction Step | Transition State | Est. ΔG‡ (kcal/mol) | Causality / Driving Force |

| C-Protonation | TS1 (Enamine → Iminium) | 8.5 | Driven by the high basicity of the enamine β-carbon. |

| Nucleophilic Attack | TS2 (Iminium → Carbinolamine) | 14.2 | Rate-limiting step; highly dependent on solvent polarity[5]. |

| C-N Cleavage | TS3 (Carbinolamine → Products) | 11.8 | Facilitated by proton transfer to the pyrrolidine nitrogen. |

Self-Validating Computational Protocol

To ensure scientific integrity, computational workflows must be self-validating. The following step-by-step methodology guarantees that the theoretical data extracted for this compound is both accurate and reproducible.

Figure 2: Self-validating computational DFT workflow for enamine stability analysis.

Step-by-Step Methodology:

-

Conformational Sampling: Begin with a Monte Carlo or Molecular Dynamics conformational search using a force field like OPLS4. Causality: Enamines possess multiple rotatable bonds. Missing the global minimum at this stage invalidates all subsequent thermodynamic data[4].

-

Geometry Optimization: Optimize the lowest-energy conformers using DFT at the M06-2X/6-311+G(d,p) level in the gas phase.

-

Frequency Calculation (The Self-Validation Step): Run a vibrational frequency calculation on the optimized geometry at 298.15 K. Causality: This is the critical self-validation mechanism. A true thermodynamic ground-state minimum must yield zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state, and the optimization must be restarted along the normal mode of that frequency.

-

Solvation Modeling: Perform a single-point energy calculation using the SMD (Solvation Model based on Density) or CPCM model to simulate an aqueous or DMSO environment. Causality: Solvation drastically stabilizes the highly polarized transition states and the charged iminium intermediates[2].

-

Data Extraction: Calculate the Gibbs free energy (ΔG) by combining the gas-phase thermal corrections from Step 3 with the solvated electronic energies from Step 4.

Conclusion

The stability of this compound is a delicate interplay of steric bulk, hyperconjugation, and environmental polarity. By employing a rigorous, self-validating DFT protocol centered around the M06-2X functional, researchers can accurately predict its conformational preferences and map its hydrolysis pathways. These theoretical insights are indispensable for optimizing reaction conditions in aminocatalysis and predicting the shelf-life of enamine-based pharmaceutical intermediates.

References

1.3 - ResearchGate[3] 2.5 - ACS Omega[5] 3.2 - ResearchGate[2] 4.4 - ResearchGate[4] 5.1 - Smolecule[1]

Sources

physical and chemical properties of 1-(3-Methylbut-1-en-1-yl)pyrrolidine

This guide details the physicochemical characterization, synthesis, and reactivity of 1-(3-Methylbut-1-en-1-yl)pyrrolidine , the enamine derived from pyrrolidine and isovaleraldehyde. It is structured to serve researchers utilizing this intermediate for C-C bond formation via the Stork Enamine Synthesis.

Comprehensive Characterization & Synthetic Utility

Executive Summary

This compound is a reactive enamine intermediate formed by the condensation of pyrrolidine and isovaleraldehyde (3-methylbutanal). It serves as a neutral, nucleophilic equivalent of the isovaleraldehyde enolate, enabling regioselective mono-alkylation or acylation at the

Identity & Physicochemical Profile

Nomenclature & Identification

| Parameter | Details |

| IUPAC Name | This compound |

| Common Name | Isovaleraldehyde pyrrolidine enamine |

| CAS Registry Number | Not widely listed as an isolated commercial reagent; typically generated in situ.[1] |

| Molecular Formula | C |

| Molecular Weight | 139.24 g/mol |

| SMILES | CC(C)C=CN1CCCC1 |

| Structure | Pyrrolidine ring attached to a 3-methylbut-1-enyl chain. |

Physical Properties

Note: As a hydrolytically unstable intermediate, experimental data for the isolated pure substance is limited. Values below include experimental ranges for analogous enamines and predicted data.

| Property | Value / Description | Context |

| Appearance | Colorless to pale yellow oil | Oxidizes/darkens upon air exposure.[2] |

| Boiling Point | ~85–95 °C at 10–15 mmHg (Est.) | Typically distilled under reduced pressure to prevent thermal decomposition. |

| Density | ~0.86–0.89 g/mL | Estimated based on pyrrolidine/alkyl-enamine trends. |

| Solubility | Soluble in DCM, Toluene, THF, Acetonitrile | Hydrolyzes rapidly in aqueous media. |

| Odor | Amine-like, earthy | Distinct from the pungent aldehyde precursor. |

Synthesis & Generation Protocol

Principles of Formation

The formation of this compound is a reversible condensation reaction. To drive the equilibrium toward the enamine, water must be continuously removed (Le Chatelier's principle) using azeotropic distillation (Dean-Stark trap) or molecular sieves.

Standard Operating Procedure (Dean-Stark Method)

Objective: Preparation of 100 mmol enamine in Toluene.

Reagents:

-

Isovaleraldehyde (3-methylbutanal): 8.61 g (100 mmol)

-

Pyrrolidine: 7.82 g (110 mmol, 1.1 eq)

-

Solvent: Toluene (anhydrous, 100 mL)

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) (50 mg, catalytic)

Workflow:

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap, and reflux condenser. Fill the trap with toluene.

-

Charging: Add isovaleraldehyde, pyrrolidine, p-TsOH, and toluene to the RBF under an inert atmosphere (N

or Ar). -

Reflux: Heat the mixture to vigorous reflux (~115 °C). Monitor water collection in the trap.

-

Checkpoint: Reaction is typically complete when theoretical water (~1.8 mL) is collected (approx. 3–5 hours).

-

-

Isolation:

-

Cool to room temperature.[3]

-

Remove solvent and excess pyrrolidine via rotary evaporation.

-

Purification: Distill the residue under high vacuum (0.1–1 mmHg) if isolation is required. For most alkylation reactions, the crude enamine (concentrated) is used directly to avoid hydrolysis.

-

Chemical Reactivity & Mechanism

The Stork Enamine Cycle

The utility of this compound lies in its ability to act as a "masked" enolate. The nitrogen lone pair donates electron density into the

Key Reactions:

-

Alkylation: Reacts with reactive alkyl halides (e.g., methyl iodide, benzyl bromide, allyl bromide) to form an iminium salt.

-

Acylation: Reacts with acid chlorides to form

-dicarbonyl precursors. -

Michael Addition: Reacts with electron-deficient alkenes (e.g., acrylonitrile, methyl vinyl ketone).

Mechanism Visualization

The following diagram illustrates the formation of the enamine and its subsequent reaction with an electrophile (E

Caption: The Stork Enamine Cycle: Conversion of isovaleraldehyde to its enamine, nucleophilic attack, and hydrolysis.

Hydrolysis Sensitivity

The enamine bond is sensitive to moisture. In the presence of water and acid, it rapidly reverts to isovaleraldehyde and pyrrolidinium salt.

-

Implication: All reactions utilizing this intermediate must be conducted in strictly anhydrous solvents.

Applications in Drug Development

Synthesis of Pregabalin Precursors

This compound is a strategic intermediate for introducing the isobutyl moiety into pharmaceutical scaffolds.

-

Pathway: Reaction with electron-deficient alkenes (Michael acceptors) such as nitroalkenes or malonates.

-

Relevance: It provides a route to 3-isobutylglutaric acid derivatives, which are key precursors in the synthesis of Pregabalin (Lyrica), a GABA analog used for neuropathic pain and epilepsy [1].

Regioselective Mono-Alkylation

Direct alkylation of isovaleraldehyde using strong bases (e.g., LDA) often leads to self-condensation (Aldol) or polyalkylation. The pyrrolidine enamine method suppresses these side reactions, ensuring high selectivity for mono-alkylation at the

Safety & Handling

| Hazard Category | Description | Precaution |

| Flammability | High.[5] Flash point likely <30 °C. | Keep away from heat/sparks. Ground all equipment. |

| Toxicity | Irritant to eyes, skin, and respiratory tract. | Use in a fume hood. Wear nitrile gloves and safety goggles. |

| Reactivity | Hydrolyzes to release pyrrolidine (corrosive/toxic). | Store under inert gas (Ar/N |

References

-

Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link

-

Kuehne, M. E. (1959). The Application of Enamines to the Synthesis of Heterocyclic Compounds. Journal of the American Chemical Society, 81(20), 5400–5404. Link

-

PubChem. (n.d.). Pyrrolidine (Compound Summary). National Library of Medicine. Link

-

List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link

Sources

- 1. CN104496832A - Synthetic method of pregabalin - Google Patents [patents.google.com]

- 2. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 3. US20150344919A1 - Process for the preparation of pregabalin - Google Patents [patents.google.com]

- 4. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

Methodological & Application

Technical Application Note: Stork Enamine Alkylation using 1-(3-Methylbut-1-en-1-yl)pyrrolidine

Executive Summary

This guide details the synthesis and application of 1-(3-Methylbut-1-en-1-yl)pyrrolidine (the pyrrolidine enamine of isovaleraldehyde) in Stork enamine alkylation. While ketone enamines are frequently cited in textbooks, aldehyde enamines offer unique access to

This protocol specifically addresses the challenges of aldehyde enamines—namely their high reactivity and susceptibility to self-condensation—by leveraging the steric bulk of the isobutyl group and the high nucleophilicity of the pyrrolidine ring. The primary application focus here is Michael Addition , which avoids the

Mechanistic Principles & Reagent Profile

The Reagent: this compound

-

Role: Neutral, nucleophilic equivalent of the isovaleraldehyde enolate.

-

Why Pyrrolidine? Among the secondary amines used for enamine synthesis (pyrrolidine, piperidine, morpholine), pyrrolidine is the most nucleophilic due to better orbital overlap (

-N lone pair with the alkene -

Steric Influence: The 3-methyl (isobutyl) group provides essential steric shielding, reducing the rate of self-condensation (aldol-type) compared to linear aldehyde enamines.

Reaction Pathway

The Stork protocol operates via a three-stage cycle.[1][2][3] Unlike base-catalyzed enolate alkylation, this process occurs under neutral conditions, preventing polyalkylation and allowing the use of base-sensitive substrates.

Figure 1: The catalytic cycle of Stork Enamine Alkylation.[1][4] The enamine acts as a 'masked' enolate that is unmasked via hydrolysis.

Experimental Protocols

Protocol A: Synthesis of this compound

Critical Note: Aldehyde enamines are moisture-sensitive and prone to oxidation. They must be prepared fresh or stored under argon at -20°C.

Materials:

-

Isovaleraldehyde (3-methylbutanal): 1.0 equiv (Freshly distilled)

-

Pyrrolidine: 1.1 equiv

-

Solvent: Toluene or Benzene (anhydrous)

-

Catalyst:

-Toluenesulfonic acid (pTSA) (0.5 mol%)

Procedure:

-

Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser and nitrogen inlet.

-

Charging: Add isovaleraldehyde (e.g., 100 mmol) and pyrrolidine (110 mmol) to toluene (50 mL). Add the pTSA catalyst.

-

Reflux: Heat to vigorous reflux. Water will separate in the Dean-Stark trap. Monitor until theoretical water volume is collected (approx. 4-6 hours).

-

Isolation:

-

Cool the mixture to room temperature.

-

Crucial Step: Remove solvent and excess pyrrolidine via rotary evaporation.

-

Purification: Distill the residue under high vacuum (approx. 0.5 mmHg). The product is a pale yellow oil.

-

Validation: Check IR. The carbonyl peak (

) should disappear, replaced by the enamine C=C stretch (

-

Protocol B: Michael Addition (Stork Alkylation)

Target Reaction: Addition to Methyl Vinyl Ketone (MVK) to form a 1,5-dicarbonyl.

Materials:

-

Enamine (from Protocol A): 1.0 equiv

-

Methyl Vinyl Ketone (MVK): 1.05 equiv (Must be freshly distilled to remove polymerization inhibitors)

-

Solvent: Anhydrous Acetonitrile or Dioxane

Procedure:

-

Addition: Dissolve the enamine in anhydrous acetonitrile (1M concentration) under Nitrogen.

-

Cooling: Cool to 0°C. Enamines of aldehydes are highly reactive; controlling the exotherm is vital to prevent polymerization of the MVK.

-

Reaction: Add MVK dropwise over 30 minutes.

-

Equilibration: Allow the mixture to warm to room temperature and stir for 4–12 hours.

-

Monitoring: Use TLC or NMR. Disappearance of the enamine alkene protons indicates completion.

-

Protocol C: Hydrolysis and Workup

Objective: Cleave the iminium intermediate to release the alkylated aldehyde.

Procedure:

-

Buffer Preparation: Prepare a Sodium Acetate/Acetic Acid buffer (pH 4.5) or use dilute HCl.

-

Quench: Add the buffer solution (approx. 2 mL per mmol of reactant) to the reaction mixture.

-

Hydrolysis: Stir vigorously at room temperature for 2 hours.

-

Note: If the iminium salt is stubborn, mild heating (40°C) may be required.

-

-

Extraction: Extract with diethyl ether or ethyl acetate (

). -

Wash: Wash combined organics with brine, dry over

, and concentrate.

Data Analysis & Optimization

Solvent and Amine Effects

The choice of amine significantly alters the nucleophilicity (reactivity) of the enamine.

| Amine Component | Relative Reactivity | Steric Hindrance | Recommended Use |

| Pyrrolidine | High | Low | Aldehydes , Sterically hindered electrophiles |

| Piperidine | Medium | Medium | Ketones, General purpose |

| Morpholine | Low | Medium | Highly reactive electrophiles (avoids dialkylation) |

Workflow Visualization

Figure 2: Operational workflow for the synthesis and application of the isovaleraldehyde enamine.

Troubleshooting & Critical Parameters

-Alkylation vs. -Alkylation

A common failure mode in Stork reactions is

-

Observation: Formation of a quaternary ammonium salt (precipitate) instead of the desired C-alkylated product.

-

Solution: Use Michael Acceptors (MVK, Acrylonitrile) which favor

-alkylation due to orbital control. If using alkyl halides, switch to allylic or benzylic halides which are softer electrophiles.

Moisture Control

-

Issue: Low yield of enamine or reversion to aldehyde.

-

Cause: Hydrolysis due to ambient moisture.

-

Protocol: Glassware must be flame-dried. Solvents must be dried over molecular sieves (3Å or 4Å).

Polymerization of Electrophile

-

Issue: Gummy residue upon adding MVK.

-

Cause: Excess pyrrolidine (from incomplete distillation in Protocol A) acts as a base catalyst for anionic polymerization of MVK.

-

Fix: Ensure the enamine is distilled and free of starting amine before the alkylation step.

References

-

Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society.[5]

- Kuehne, M. E. (1969). Enamines in Organic Synthesis. Synthesis, 1969(11).

-

Organic Chemistry Portal. (n.d.). Stork Enamine Synthesis - Mechanism and Examples.

-

Master Organic Chemistry. (2025). Reactions of Enamines: Michael Addition.

-

BenchChem. (n.d.). Application Notes and Protocols for Pyrrolidine Derivatives.

Sources

Application Note: Synthesis and Integration of Substituted Spiropyrrolidines in Advanced Drug Discovery

Introduction: Escaping Flatland with Spirocyclic Scaffolds

Modern medicinal chemistry is increasingly shifting away from planar, sp²-rich molecules toward structurally complex, sp³-rich three-dimensional architectures. Substituted spiropyrrolidines represent a privileged class of 3D pharmacophores. By projecting functionalities across multiple spatial vectors, these rigidified spirocycles offer enhanced target selectivity, improved aqueous solubility, and novel intellectual property opportunities compared to their flat pyrrolidine counterparts[1].

The spiropyrrolidine motif has demonstrated profound utility across diverse therapeutic areas. Notably, fragment-based drug design (FBDD) campaigns have identified spiropyrrolidines as potent β-secretase (BACE1) inhibitors for Alzheimer's disease, where the pyrrolidine nitrogen serves as a critical hydrogen bond acceptor interacting with catalytic aspartic acid residues[2]. Furthermore, spiro-oxindole derivatives exhibit robust antimicrobial, antidiabetic (via glycogen phosphorylase inhibition), and anticancer activities[3][4].

Mechanistic Rationale: 1,3-Dipolar Cycloaddition of Azomethine Ylides

The most atom-economical and stereocontrolled method for constructing the spiropyrrolidine core is the multicomponent 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes (dipolarophiles)[5][6].

Causality of the Reaction Design: Rather than synthesizing and isolating highly unstable dipole intermediates, this methodology generates the azomethine ylide in situ. The decarboxylative condensation of a dicarbonyl compound (e.g., isatin) with a secondary amino acid (e.g., sarcosine or L-proline) yields a planar, sp²-hybridized azomethine ylide containing four π-electrons distributed over a C–N–C triad[6][7]. This 1,3-dipole subsequently undergoes a concerted [3+2] cycloaddition with a dipolarophile. The strict regioselectivity and diastereoselectivity of this transformation are governed by Secondary Orbital Interactions (SOI) between the carbonyl orbitals of the dipolarophile and the ylide[5].

Figure 1: Mechanistic workflow for the synthesis of substituted spiropyrrolidines.

Experimental Methodology: Multicomponent Synthesis Protocol

The following is a self-validating, green-chemistry protocol for the synthesis of spiro[pyrrolidine-oxindoles] via classical heating, optimized for high yield and operational simplicity[4][5].

Step 1: Reaction Assembly

-

Action: In a 50 mL round-bottom flask, suspend isatin (1.0 mmol) and the selected dipolarophile (e.g., a chalcone derivative, 1.0 mmol) in 10 mL of absolute ethanol. Add sarcosine (1.0 mmol) to the suspension.

-

Causality: Ethanol is selected as a protic, environmentally benign solvent. It effectively solvates the starting materials at elevated temperatures and stabilizes the polar transition state of the cycloaddition, while acting as an anti-solvent for the final product upon cooling.

Step 2: Thermal Activation and Dipole Generation

-

Action: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) under continuous magnetic stirring for 2–4 hours.

-

Causality: Thermal energy overcomes the activation barrier for the initial iminium ion formation and subsequent decarboxylation. The loss of CO₂ acts as the thermodynamic driving force, irreversibly pushing the equilibrium toward the formation of the reactive azomethine ylide.

-

Validation Checkpoint 1: The evolution of micro-bubbles (CO₂ gas) confirms the decarboxylation step. The reaction mixture will typically transition from a heterogeneous suspension to a deep, homogeneous solution as the reactive ylide forms and engages the dipolarophile.

Step 3: Cycloaddition and In-Process Monitoring

-

Action: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase.

-

Causality: The highly reactive ylide is immediately trapped by the electron-deficient alkene. Secondary orbital interactions dictate strict regioselectivity, yielding predominantly a single diastereomer.

-

Validation Checkpoint 2: TLC will reveal the consumption of the UV-active starting materials (particularly the distinct spot of the dipolarophile) and the appearance of a new, lower-Rf spot corresponding to the highly polar spiro-adduct.

Step 4: Isolation and Structural Verification

-

Action: Remove the heat source and allow the flask to cool to room temperature, then place it in an ice bath (4°C) for 30 minutes. Filter the resulting precipitate under vacuum, wash with 2 x 5 mL of ice-cold ethanol, and dry in vacuo.

-

Causality: The rigid, 3D structure of the spiropyrrolidine drastically reduces its solubility in cold ethanol compared to any unreacted planar starting materials. This allows for isolation via direct crystallization, bypassing tedious column chromatography and maximizing atom economy[5].

-

Validation Checkpoint 3: The product should be a highly crystalline solid. ¹H NMR (in DMSO-d₆ or CDCl₃) will confirm success through the disappearance of the vinylic protons of the dipolarophile and the emergence of a shielded, complex multiplet network corresponding to the newly formed spirocyclic pyrrolidine ring.

Quantitative Data & Target Applications

The versatility of the azomethine ylide cycloaddition allows for the rapid generation of diverse spiropyrrolidine libraries. Table 1 summarizes key quantitative metrics and biological targets associated with specific spiropyrrolidine derivatives.

Table 1: Pharmacological Applications of Substituted Spiropyrrolidines

| Scaffold / Derivative | Primary Target | Biological Application | Key Quantitative Metric | Reference |

| Spiropyrrolidine Hit 10 / 11 | BACE1 (β-secretase) | Alzheimer's Disease | Fragment hit validated via X-ray/NMR | [2],[1] |

| Indeno-Quinoxaline Spiropyrrolidine (5d) | Bacterial Cell Wall / ROS | Antimicrobial & Antioxidant | MIC = 3.95 mM (S. aureus ATCC 25923) | [3] |

| Spiropyrrolizidine-Oxindole | MCF-7 / HepG2 cell lines | Oncology (Breast/Liver Cancer) | High cytotoxicity against MCF-7 | [4] |

| Spiroindole 9 | Sky Tyrosine Kinase | Oncology / Kinase Inhibition | High kinome selectivity (Ala571 pocket) | [1] |

Conclusion

The synthesis of substituted spiropyrrolidines via the 1,3-dipolar cycloaddition of azomethine ylides represents a masterclass in synthetic efficiency. By leveraging in situ dipole generation and secondary orbital interactions, researchers can predictably construct complex, 3D pharmacophores with multiple stereocenters in a single operational step. As drug discovery continues to prioritize molecules with high fraction sp³ (Fsp³) character, this self-validating protocol serves as a foundational tool for accessing novel chemical space.

References

-

Regioselective Synthesis of Novel Spiropyrrolidines and Spirothiapyrrolizidines Through Multicomponent 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylides - ACS Publications.5

-

Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents - PMC. 3

-

Discovery and Optimization of a Novel Spiropyrrolidine Inhibitor of β-Secretase (BACE1) through Fragment-Based Drug Design - ACS Publications.2

-

Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines - RSC Publishing. 6

-

Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions - MDPI. 8

-

Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions - Arabian Journal of Chemistry.4

-

Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC. 7

-

Spirocyclic Pyrrolidines in Drug Discovery - PharmaBlock. 1

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA10110G [pubs.rsc.org]

- 7. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Executive Summary: Beyond the Huisgen Thermal Pathway

Application Note: The Critical Role of Catalysis and Strain in 1,3-Dipolar Cycloaddition Reactions

In modern drug development, the 1,3-dipolar cycloaddition —specifically the reaction between azides and alkynes—has evolved from a high-temperature, non-selective curiosity (the Huisgen cycloaddition) into the cornerstone of "Click Chemistry."

The utility of this reaction in synthesizing Antibody-Drug Conjugates (ADCs), PROTACs, and DNA-encoded libraries relies entirely on external factors that modulate the activation energy and regioselectivity. This guide analyzes the two most critical "roles" that transform this reaction into a clinical-grade tool:

-

The Role of Copper (I) Catalysis (CuAAC): Enforcing 1,4-regioselectivity and accelerating rates by

in aqueous media. -

The Role of Ring Strain (SPAAC): Enabling bioorthogonal chemistry in live systems by raising the ground-state energy of the dipolarophile.

The Role of Copper (I) Catalysis (CuAAC)

Mechanistic Insight: The Dinuclear Copper Intermediate